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molecular formula C14H24O6P2 B1265744 1,4-Bis(diethoxyphosphoryl)benzene CAS No. 21267-14-1

1,4-Bis(diethoxyphosphoryl)benzene

Cat. No. B1265744
M. Wt: 350.28 g/mol
InChI Key: KNUANRUJDWJWGY-UHFFFAOYSA-N
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Patent
US05166380

Procedure details

10 g (42 mmoles) of 1,4-dibromo-benzene and 600 mg of anhydrous NiCl2 are placed in a two-necked 250 ml flask which has a cooler, dripper funnel and magnetic agitation. 17.6 ml (100 mmoles) of triethyl-phosphite are added to the mixture dropwise and heated to 170° C. in an oil bath. The mixture is left under agitation at 170° C. for 2 hours, it is then cooled to 100° C. and subjected to vacuum distillation (1 mm Hg) to eliminate the excess triethyl-phosphite. The residue solubilized in 10 ml of ethanol undergoes chromatography on a silica column (5×56 cm) eluting first with 4 liters of a 95:5 ethyl-acetate/ethanol mixture and then with 3 liters of a 90:10 ethyl-acetate/ethanol mixture. 6.0 g (17.4 mmoles) of 1,4-benzene-diphosphonic acid tetra-ethyl ester are obtained with a molar yield of 41%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.C([O:11][P:12]([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15])C>Cl[Ni]Cl>[CH2:14]([O:13][P:12]([C:2]1[CH:7]=[CH:6][C:5]([P:12]([O:13][CH2:14][CH3:15])(=[O:11])[O:16][CH2:17][CH3:18])=[CH:4][CH:3]=1)(=[O:11])[O:16][CH2:17][CH3:18])[CH3:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
600 mg
Type
catalyst
Smiles
Cl[Ni]Cl
Step Two
Name
Quantity
17.6 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it is then cooled to 100° C.
DISTILLATION
Type
DISTILLATION
Details
subjected to vacuum distillation (1 mm Hg)
WASH
Type
WASH
Details
eluting first with 4 liters of a 95:5 ethyl-acetate/ethanol mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OP(OCC)(=O)C1=CC=C(C=C1)P(OCC)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.4 mmol
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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